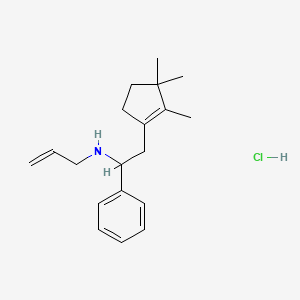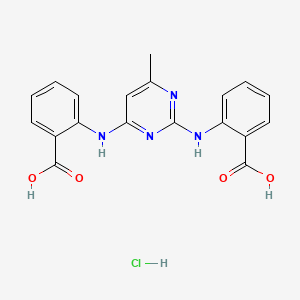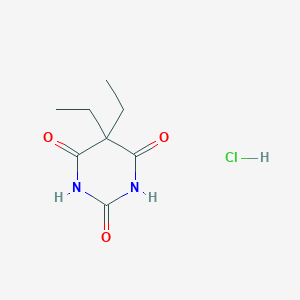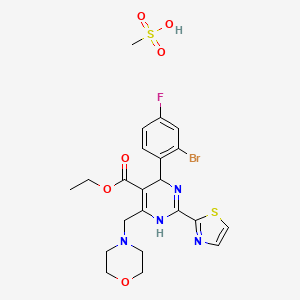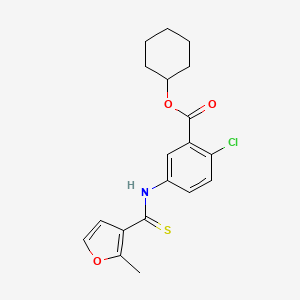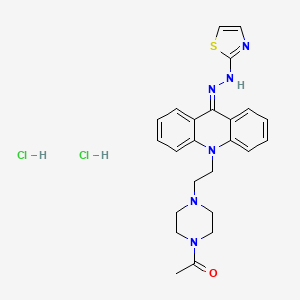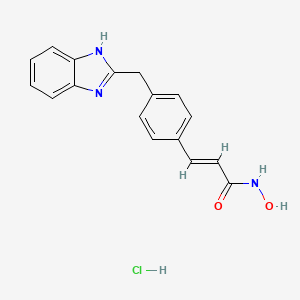
TX4Pnt5G8S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TX4Pnt5G8S: is a chemical compound with the molecular formula C17H15N3O2.ClH . It is known for its unique structure and potential applications in various fields of scientific research. The compound is often used in research settings due to its specific chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TX4Pnt5G8S involves a series of chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: TX4Pnt5G8S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .
Scientific Research Applications
TX4Pnt5G8S has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of TX4Pnt5G8S involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
CAS No. |
731843-43-9 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(E)-3-[4-(1H-benzimidazol-2-ylmethyl)phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C17H15N3O2.ClH/c21-17(20-22)10-9-12-5-7-13(8-6-12)11-16-18-14-3-1-2-4-15(14)19-16;/h1-10,22H,11H2,(H,18,19)(H,20,21);1H/b10-9+; |
InChI Key |
VOKBJKFFDPXTIQ-RRABGKBLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)/C=C/C(=O)NO.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


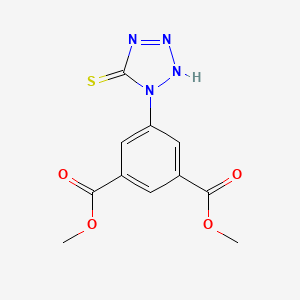

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
